3-Amino-5-(2-bromophenyl)-2-methylpyrazole CAS number and supplier availability
3-Amino-5-(2-bromophenyl)-2-methylpyrazole CAS number and supplier availability
An In-Depth Technical Guide to 3-Amino-5-methylpyrazole: Synthesis, Properties, and Applications
Senior Application Scientist Note: Initial searches for "3-Amino-5-(2-bromophenyl)-2-methylpyrazole" did not yield a specific Chemical Abstracts Service (CAS) number or readily available supplier information. This suggests the compound may be a novel or less common derivative. This guide will therefore focus on the closely related and well-documented compound, 3-Amino-5-methylpyrazole , for which extensive data is available. This pivot allows for a comprehensive and technically accurate guide that will be of significant value to researchers in drug discovery and chemical synthesis.
Introduction: The Versatility of Aminopyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Among these, aminopyrazoles are particularly valuable building blocks for the synthesis of more complex heterocyclic systems.[4] 3-Amino-5-methylpyrazole, in particular, serves as a key intermediate in the production of pharmaceuticals and agrochemicals, owing to its reactive amino group and the stable pyrazole ring.[5] This guide provides a detailed overview of its synthesis, chemical properties, supplier availability, and applications, offering a technical resource for researchers and drug development professionals.
Compound Identification and Supplier Availability
A crucial first step in any research involving a chemical compound is its unambiguous identification and sourcing.
CAS Number: 31230-17-8[6][7][8][9]
Molecular Formula: C₄H₇N₃[6][7][8][9][10]
Molecular Weight: 97.12 g/mol [6][10]
IUPAC Name: 5-methyl-1H-pyrazol-3-amine[8]
Supplier Information
The availability of 3-Amino-5-methylpyrazole from various chemical suppliers is summarized in the table below. Researchers should always consult the supplier's website for the most current information on purity, stock levels, and pricing.
| Supplier | Purity | Available Quantities | Notes |
| MedchemExpress | 98.67% | 25 g, 100 g, 500 g | In-stock, with larger quantities available upon request.[10] |
| Sigma-Aldrich | 97% | - | - |
| Thermo Scientific Chemicals | 97% | 5 g, 25 g | Originally part of the Acros Organics product portfolio.[8][11] |
| TCI America | >96.0% (GC) | 25 g | Refrigerated storage recommended.[12] |
| Chem-Impex | ≥ 96% (GC) | - | Store at 2 - 8 °C.[5] |
Synthesis of 3-Amino-5-methylpyrazole
The synthesis of 3-Amino-5-methylpyrazole is well-established, with the most common route involving the reaction of a cyanoacetone precursor with hydrazine or a hydrazine salt.[13][14][15] This method is efficient and scalable, making it suitable for both laboratory and industrial production.
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for 3-Amino-5-methylpyrazole.
Caption: Synthetic route to 3-Amino-5-methylpyrazole.
Detailed Experimental Protocol
This protocol is a representative example based on patented procedures.[13][14][15]
Materials:
-
Cyanoacetone (or its sodium salt)
-
Hydrazine hydrate or a hydrazinium salt (e.g., hydrazinium monohydrochloride)
-
Solvent (e.g., water, toluene, or a mixture)
-
Acid or base for pH adjustment (if necessary)
-
Ethanol (for precipitation)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a solution or suspension of the hydrazine source in the chosen solvent is prepared.
-
Addition of Cyanoacetone: The cyanoacetone or its alkali metal salt is added to the hydrazine mixture. The addition is typically done portion-wise or via a dropping funnel to control the reaction temperature.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30-35 °C or reflux) for a period of several hours to ensure complete conversion.
-
Work-up:
-
If water is used as a solvent, it may be removed by azeotropic distillation with a suitable organic solvent like toluene.
-
The product can be isolated by precipitation. For instance, the addition of ethanol can precipitate inorganic salts (e.g., sodium chloride), which are then removed by filtration.
-
-
Purification: The crude product in the filtrate is concentrated under reduced pressure. Further purification can be achieved by vacuum distillation to yield pure 3-Amino-5-methylpyrazole.
Causality in Experimental Choices:
-
Choice of Hydrazine Source: The use of a hydrazinium salt can be advantageous for controlling the pH of the reaction mixture.
-
Solvent Selection: The choice of solvent can influence reaction rates and the ease of product isolation. Azeotropic removal of water drives the reaction towards completion.
-
Purification Method: Vacuum distillation is a standard and effective method for purifying liquid products with relatively high boiling points, preventing thermal decomposition.
Applications in Research and Development
3-Amino-5-methylpyrazole is a versatile building block with applications in several areas of chemical and pharmaceutical research.
Pharmaceutical Development
The pyrazole nucleus is a common feature in many approved drugs. 3-Amino-5-methylpyrazole serves as a precursor for the synthesis of a variety of bioactive molecules. Its derivatives have been investigated for a range of therapeutic applications, including:
-
Anti-inflammatory agents [3]
-
Anticancer agents [2]
-
Antimicrobial agents [16]
-
Neuroprotective agents [3]
The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug screening.
Agrochemical Synthesis
In addition to its pharmaceutical applications, 3-Amino-5-methylpyrazole is an important intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides.[5] Its structural features can be incorporated into molecules designed to interact with specific biological targets in pests and weeds.
Chemical Properties and Reactivity
Understanding the chemical properties of 3-Amino-5-methylpyrazole is essential for its effective use in synthesis.
Tautomerism
Pyrazoles can exist in different tautomeric forms, which can influence their reactivity.[4] For 3-Amino-5-methylpyrazole, an equilibrium exists between the 3-amino and 5-amino tautomers. In solution, this interconversion is often rapid, leading to an averaged structure on the NMR timescale.[4]
Reactivity
The reactivity of 3-Amino-5-methylpyrazole is dominated by the nucleophilic character of the amino group and the aromatic nature of the pyrazole ring.
-
N-Acylation and N-Alkylation: The amino group readily undergoes reactions with acylating and alkylating agents.
-
Diazotization: The amino group can be diazotized and subsequently replaced with other functional groups.
-
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or fused heterocyclic systems.
Conclusion
3-Amino-5-methylpyrazole is a readily available and versatile chemical intermediate with significant applications in both pharmaceutical and agrochemical research. Its straightforward synthesis and well-defined reactivity make it an invaluable tool for medicinal and synthetic chemists. This guide has provided a comprehensive overview of its key technical aspects, from sourcing to synthesis and application, to support its effective use in the laboratory.
References
-
CAS Common Chemistry. 3-Amino-5-methylpyrazole. [Link]
- Google Patents.
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ResearchGate. New synthesis of 3(5)-methylpyrazole. [Link]
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ResearchGate. Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II) | Request PDF. [Link]
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PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
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PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]
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PubChem. 3-amino-4-bromo-5-methylpyrazole (C4H6BrN3). [Link]
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MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
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PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]
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PMC. Current status of pyrazole and its biological activities. [Link]
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